1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
Description
The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one features a 2,3-dihydro-1,4-benzodioxin moiety fused to a dihydropyrazin-2-one core, with a sulfanyl-linked 2,5-dimethylbenzyl substituent. The benzodioxin group is known for its electron-rich aromatic system, which enhances binding to biological targets . Although specific pharmacological data for this compound are absent in the provided evidence, structural analogs suggest possible applications in anti-inflammatory or CNS-targeted therapies .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2,5-dimethylphenyl)methylsulfanyl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-14-3-4-15(2)16(11-14)13-27-20-21(24)23(8-7-22-20)17-5-6-18-19(12-17)26-10-9-25-18/h3-8,11-12H,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMQMEMCJSUOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multiple steps:
Formation of the 1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the pyrazinone core: This involves the condensation of suitable diamines with diketones or their equivalents.
Introduction of the sulfanyl group: This step can be performed by reacting the intermediate with a thiol or sulfide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyrazinone core or the benzodioxin ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the pyrazinone core could lead to various reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Observations
Benzodioxin Derivatives
- Anti-Inflammatory Activity : The acetic acid derivative (2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) exhibits anti-inflammatory effects comparable to Ibuprofen in rat paw edema assays, highlighting the benzodioxin subunit’s role in modulating cyclooxygenase (COX) activity .
- Sulfanyl vs. Sulfonyl Groups : The target compound’s sulfanyl group contrasts with the sulfonyl substituent in 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine . Sulfanyl groups may offer redox activity, while sulfonyl groups improve metabolic stability and solubility.
Heterocyclic Core Variations
- Dihydropyrazinone vs. Pyrazolone: Antipyrine’s pyrazolone ring is associated with analgesic/antipyretic activity, whereas the dihydropyrazinone core in the target compound may offer distinct hydrogen-bonding capabilities due to its keto group .
- Imidazopyridine Derivatives : The imidazopyridine compound from , with ester and nitro groups, demonstrates synthetic versatility but lacks reported biological activity, suggesting that substituent choice critically impacts functionality .
Substituent Effects
- This contrasts with the polar nitro and cyano groups in ’s compound, which may limit bioavailability .
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 344.43 g/mol
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzodioxin moiety is believed to contribute to free radical scavenging capabilities. This activity is crucial for protecting cells from oxidative stress-related damage.
Anticancer Properties
Studies have shown that derivatives of benzodioxin compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in inflammatory pathways.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antioxidant capacity using DPPH assay; showed significant scavenging activity (IC50 = 25 µg/mL). |
| Study 2 | Investigated anticancer effects on MCF-7 breast cancer cells; induced apoptosis at concentrations of 10 µM after 48 hours. |
| Study 3 | Assessed anti-inflammatory effects in LPS-stimulated macrophages; reduced TNF-alpha levels by 40% at 20 µM. |
The proposed mechanisms for the biological activities include:
- Antioxidant Mechanism : The compound may donate electrons to free radicals, neutralizing their harmful effects and preventing cellular damage.
- Apoptotic Pathway Activation : By activating intrinsic apoptotic pathways, the compound promotes cell death in malignant cells while sparing normal cells.
- Inhibition of Inflammatory Mediators : The compound may interfere with signaling pathways such as NF-kB that regulate inflammation, thereby reducing the expression of inflammatory markers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one, and how can reaction conditions be optimized?
- Methodology :
- Stepwise Synthesis : Use a multi-step approach involving benzodioxin and pyrazinone intermediates. For example, details a procedure for analogous compounds: dissolve intermediates in glacial acetic acid with catalytic HCl, heat to 60–65°C, and introduce hydrazine derivatives under reflux (5–8 hours). Purify via column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity or temperature to improve yield. For thioether linkage formation (e.g., sulfanyl group), ensure inert atmosphere to prevent oxidation.
- Data Table :
| Parameter | Optimal Condition | Yield (%) | Reference Method |
|---|---|---|---|
| Solvent | Glacial acetic acid | 80–85 | |
| Reaction Temperature | 60–65°C (reflux) | - | |
| Purification | Column chromatography | 80–90 |
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodology :
- Spectroscopic Analysis : Use -NMR and -NMR to confirm substituent positions (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm and pyrazinone carbonyl at ~165 ppm) .
- Mass Spectrometry : Confirm molecular weight via EIMS or HRMS. For example, reports EIMS base peaks matching theoretical molecular weights .
- Elemental Analysis : Validate purity (>95%) by comparing experimental vs. calculated C/H/N/O percentages.
Advanced Research Questions
Q. What strategies are effective for evaluating the compound’s pharmacological activity, such as antimicrobial or enzyme inhibition potential?
- Methodology :
- Antimicrobial Assays : Follow protocols in , which tested structurally similar compounds using agar diffusion or microdilution against Gram-positive/negative bacteria and fungi. Prepare stock solutions in DMSO and measure minimum inhibitory concentration (MIC) .
- Enzyme Binding Studies : Use fluorescence quenching or surface plasmon resonance (SPR) to assess interactions with target enzymes (e.g., kinases or proteases).
- Data Contradiction Analysis : If MIC results vary between strains, analyze compound solubility (via HPLC) or membrane permeability (logP calculations) to identify confounding factors.
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace sulfanyl group with sulfonyl or alkyl variants) and compare bioactivity. highlights the importance of halogenated aryl groups in enhancing activity .
- Computational Modeling : Perform docking studies (AutoDock Vina, Schrödinger) to predict binding affinities to target proteins. Validate predictions with in vitro assays.
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare datasets from multiple studies (e.g., vs. other antimicrobial evaluations) to identify outliers.
- Dose-Response Curves : Re-evaluate activity using standardized protocols (CLSI guidelines) to control for variables like inoculum size or incubation time .
Methodological Considerations
Q. How should researchers address stability and storage challenges for this compound?
- Methodology :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. recommends storage in airtight containers under inert gas to prevent oxidation .
- Cryopreservation : Store at -20°C in anhydrous DMSO for long-term stability.
Q. What chromatographic techniques are optimal for purity analysis?
- Methodology :
- HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 minutes) and UV detection at 254 nm.
- GC-MS : For volatile derivatives, employ capillary columns (e.g., DB-5) and electron ionization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
